Product packaging for Methyl(2,3-dimethylphenyl)carbamate(Cat. No.:CAS No. 20642-94-8)

Methyl(2,3-dimethylphenyl)carbamate

Cat. No.: B14009909
CAS No.: 20642-94-8
M. Wt: 179.22 g/mol
InChI Key: BZYNNUKPJKITSL-UHFFFAOYSA-N
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Description

Methyl(2,3-dimethylphenyl)carbamate is a chemical compound of interest in scientific research, particularly due to the properties of the carbamate functional group. Carbamates are characterized by an -O-CO-NH- linkage and are known for their strong chemical and proteolytic stability, which makes them valuable scaffolds in medicinal chemistry and drug discovery . Their structural resemblance to amide bonds allows them to act as amido- or peptidomimetics, often leading to improved metabolic stability and bioavailability of pharmacologically active compounds compared to their amide-based counterparts . In research settings, carbamate-containing compounds are frequently investigated for their ability to inhibit enzymes such as acetylcholinesterase . Beyond biomedical applications, carbamates are also utilized in polymer and material science as reactive intermediates, for instance, in the synthesis of resins for textiles and durable polymers . This compound is provided as a high-purity solid for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B14009909 Methyl(2,3-dimethylphenyl)carbamate CAS No. 20642-94-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20642-94-8

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-9(8(7)2)11-10(12)13-3/h4-6H,1-3H3,(H,11,12)

InChI Key

BZYNNUKPJKITSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for Methyl 2,3 Dimethylphenyl Carbamate

Classical Synthesis Routes for Aromatic N-Methylcarbamates

Traditional methods for synthesizing aromatic N-methylcarbamates have been well-established for decades. These routes, while effective, often involve hazardous reagents and are increasingly being replaced by greener alternatives.

Condensation Reactions Involving Isocyanates and Phenols

One of the most fundamental and widely used methods for preparing carbamates is the reaction of an isocyanate with an alcohol or phenol (B47542). union.edu In the case of Methyl(2,3-dimethylphenyl)carbamate, the synthesis would involve the condensation of methyl isocyanate with 2,3-dimethylphenol (B72121).

The reaction mechanism proceeds via the nucleophilic attack of the hydroxyl group of the phenol on the electrophilic carbon atom of the isocyanate group. This one-step process is typically efficient and high-yielding. However, the industrial use of this method has come under scrutiny due to the extreme toxicity and hazardous nature of isocyanate precursors, such as methyl isocyanate. union.edu The infamous Bhopal disaster, which involved the release of methyl isocyanate, underscores the significant risks associated with handling this chemical. union.edu

Phosgenation and Subsequent Amination Procedures

Another classical route to carbamates involves the use of phosgene (B1210022) (COCl₂), a highly toxic and corrosive gas. rsc.org This multi-step process typically begins with the phosgenation of an alcohol or phenol to form a chloroformate intermediate. For the synthesis of this compound, 2,3-dimethylphenol would be reacted with phosgene to yield 2,3-dimethylphenyl chloroformate.

This intermediate is then subjected to amination, where it is treated with an amine—in this case, methylamine (B109427)—to displace the chloride and form the final carbamate (B1207046) product. While this method is versatile, the use of phosgene presents significant environmental and safety challenges, prompting the development of phosgene-free synthetic routes. rsc.orgresearchgate.net

Modern and Green Chemistry Approaches in Carbamate Synthesis

In response to the environmental and safety concerns associated with classical methods, significant research has focused on developing greener and more sustainable synthetic pathways for carbamates. These modern approaches often utilize catalytic systems to achieve high efficiency and selectivity under milder conditions.

Catalytic Strategies for Direct Synthesis

Catalytic methods offer a promising alternative to traditional syntheses, often with higher atom economy and reduced waste. tandfonline.comtandfonline.com The direct synthesis of carbamates from amines, carbon dioxide sources, and alcohols is a key area of green chemistry research. rsc.orgrsc.org

Recent advancements have highlighted the efficacy of mixed metal oxide (MMO) catalysts in the synthesis of aromatic carbamates. These heterogeneous catalysts are attractive due to their stability, reusability, and high activity. nih.govnih.gov

Specifically, ternary mixed metal oxides such as CeZnZr have been shown to be effective for the synthesis of various aromatic N-methyl carbamates. google.com In a typical process, an aromatic amine (like 2,3-dimethylaniline) is reacted with a dialkyl carbonate, such as dimethyl carbonate (DMC), in the presence of the MMO catalyst. google.com The catalyst facilitates the aminolysis of the carbonate, leading to the formation of the desired carbamate with high selectivity. nih.gov Studies on similar systems, like Zn/Al/Ce mixed oxides for the synthesis of methyl N-phenyl carbamate, have demonstrated high conversion rates and yields, underscoring the potential of these catalysts for producing this compound. nih.govrsc.org The strong interactions between the different metal oxides within the catalyst structure are believed to be crucial for its high catalytic performance. rsc.org

The efficiency of catalytic carbamate synthesis is highly dependent on the optimization of reaction parameters, including temperature, reaction time, and the molar ratio of reactants. acs.org Systematic studies are conducted to identify the optimal conditions that maximize yield and selectivity.

For the synthesis of aromatic N-methyl carbamates using mixed metal oxide catalysts, reaction temperatures typically range from 100 to 220°C. google.com The reaction time can vary from 1 to 15 hours, depending on the specific catalyst and substrates used. google.com The stoichiometry of the reactants is another critical factor, with an excess of the dialkyl carbonate often employed to drive the reaction towards the product. google.com

Interactive Table: Optimization of Reaction Conditions for Aromatic Carbamate Synthesis using a CeZnZr Mixed Metal Oxide Catalyst google.com

Parameter Range Optimal Condition (Example) Corresponding Yield/Selectivity
Temperature (°C) 100 - 220 180 >90% Selectivity
Reaction Time (h) 1 - 15 2 High Conversion
Amine:DMC Ratio 1:10 - 1:30 1:20 Maximizes Yield

Interactive Table: Optimization of Reaction Conditions for Methyl N-phenyl carbamate Synthesis using a Zn/Al/Ce Mixed Oxide Catalyst nih.govrsc.org

Parameter Value Aniline (B41778) Conversion (%) MPC Selectivity (%) MPC Yield (%)
Temperature (°C) 170 95.8 81.6 78.2
Reaction Time (h) 4 95.8 81.6 78.2

These tables illustrate how manipulating reaction conditions can significantly impact the outcome of the synthesis, allowing for the fine-tuning of the process to achieve desired results in an efficient and controlled manner.

Utilization of Ionic Liquids as Reaction Media

The use of ionic liquids (ILs) as solvents and catalysts in chemical synthesis has gained significant traction due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics. These features make them an attractive alternative to conventional volatile organic solvents.

Enhanced Reactivity and Homogeneous Reaction Systems

Ionic liquids can significantly enhance the reactivity in carbamate synthesis. For instance, in the carbonylation of amines with dialkylcarbonates, imidazolium-derived ionic liquids have been shown to catalyze the reaction, leading to the selective synthesis of carbamates in good to excellent yields. nih.gov The formation of a homogeneous solution of reactants and catalysts in the ionic liquid phase facilitates efficient mass transfer and, consequently, higher reaction rates.

The catalytic activity of ionic liquids is often attributed to their ability to activate the reactants. For example, dicationic ionic liquids have demonstrated superior catalytic activity compared to their monocationic counterparts, potentially due to a bifunctional nature where both the cation and anion participate in the reaction mechanism. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, suggest that the acidic proton of the imidazolium (B1220033) ring in the ionic liquid can interact with the carbonyl oxygen of the carbonate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine. nih.gov

A study on the synthesis of methyl phenyl carbamate from aniline demonstrated that a catalyst system comprising a Pd complex and an ionic liquid confined within the super-cages of NaY zeolite exhibited remarkably high catalytic activity. researchgate.net This enhancement is attributed to the formation of an integrated catalytically active site with an appropriate spatial arrangement of the metal complex and the ionic liquid. researchgate.net

Solvent Recycling and Environmental Sustainability Considerations

A significant advantage of using ionic liquids is their potential for recycling, which aligns with the principles of green chemistry. nih.gov Due to their low volatility and immiscibility with many organic solvents, ionic liquids can be easily separated from the reaction mixture and reused in subsequent batches with minimal loss of activity. nih.govorganic-chemistry.org For example, in the synthesis of carbamates using dimethylcarbonate, after the reaction, the ionic liquid can be solubilized by adding water and then extracted. nih.gov The recovered ionic liquid can be dried and reused for the next catalytic cycle. nih.gov

The use of CO2-based alkyl carbamate ionic liquids themselves represents a sustainable approach, as they utilize a greenhouse gas as a feedstock. nih.govacs.org These ionic liquids can be distillable, allowing for easy separation and recycling. nih.govacs.org Furthermore, the development of reversible amine-carbamate systems offers a method to reduce the use of anti-solvents like water in the coagulation of biopolymers from ionic liquid solutions, thereby improving the economics of ionic liquid recycling. organic-chemistry.org

Regioselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound requires precise control over the regioselectivity of the reactions, directing functionalization to a desired position on the aromatic ring or the carbamate moiety.

Strategies for Controlled Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aryl carbamates. The carbamate group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base. In the case of this compound, the carbamate group would direct metalation to the C6 position of the phenyl ring. Subsequent reaction with an electrophile would introduce a substituent at this position.

The Snieckus-Fries rearrangement is another important reaction for the functionalization of aryl carbamates. This rearrangement involves the migration of the carbamoyl (B1232498) group from the oxygen atom to an ortho-position on the aromatic ring upon treatment with a strong base. For an O-aryl carbamate, this would lead to an ortho-hydroxy-N-arylcarboxamide. The mechanism involves an initial ortho-metalation followed by intramolecular nucleophilic attack. The rate of this rearrangement can be influenced by the steric and electronic properties of the substituents on the carbamate and the aromatic ring. nih.gov

For N-aryl carbamates, a different type of rearrangement can occur. Upon lithiation, an N-aryl group can transfer from the nitrogen to the carbon atom of the carbamate, resulting in an α-arylation of the carbamate. mit.edu This provides a route to α,α-arylated alcohols after hydrolysis. mit.edu

One-Pot Multistep Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates.

A one-pot procedure for the synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from amines and their subsequent reaction with phenols. researchgate.net This method avoids the handling of sensitive carbamoyl chloride intermediates. For the synthesis of a derivative of this compound, this would involve the reaction of 2,3-dimethylphenol with an in situ generated methylcarbamoyl chloride.

Another one-pot approach for N-aryl carbamates is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. This methodology could be applied to the synthesis of this compound by using 2,3-dimethylaniline (B142581) or a corresponding aryl halide.

Furthermore, a domino reaction for the one-pot synthesis of N-(hetero)aryl carbamates has been developed using a nickel catalyst. rsc.org This process involves the in-situ production of aryl isocyanates which then react with alcohols. rsc.org

A sequential one-pot, two-step protocol has also been developed for the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes, demonstrating the feasibility of multicomponent reactions followed by intramolecular transformations in a single pot. Such strategies could be adapted for the synthesis of complex derivatives of this compound.

Mechanistic Studies of Carbamate Bond Formation and Transformation

Understanding the mechanisms of carbamate bond formation and subsequent transformations is crucial for optimizing reaction conditions and designing new synthetic routes. The stability of the carbamate group is attributed to the resonance between the amide and ester functionalities. nih.gov

The formation of the carbamate bond can proceed through several pathways. In the reaction of amines with CO2, a zwitterionic carbamic acid intermediate is often formed. researchgate.net This can then be deprotonated by a second equivalent of the amine or an external base to form a carbamate salt. researchgate.net The presence of a superbase can facilitate this process, even for less reactive aromatic amines.

In the context of metal-catalyzed reactions, for instance, the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate, the mechanism involves the formation of an aryl isocyanate intermediate. organic-chemistry.orgorganic-chemistry.org This isocyanate is then trapped by an alcohol to yield the final carbamate product. organic-chemistry.orgorganic-chemistry.org

The transformation of carbamates can also be mechanistically diverse. The Snieckus-Fries rearrangement of aryl carbamates is believed to proceed via a monomer-based ortho-metalation followed by a rearrangement of the resulting arylsodium intermediate. nih.gov For N-aryl carbamates, DFT calculations support a mechanism for N-to-C aryl migration that involves a dearomatizing attack on the aromatic ring, which is energetically more favorable than a 1,2-acyl transfer. mit.edu

Kinetic studies on the reaction of anilines with chloramine (B81541) T to form N-chloroanilines have shown a fractional order dependence on the amine, suggesting the formation of a complex in a fast equilibrium step followed by its slow decomposition. While not a direct carbamate formation, this provides insight into the reactivity of substituted anilines, which are precursors to N-aryl carbamates.

Spectroscopic and Structural Elucidation of Methyl 2,3 Dimethylphenyl Carbamate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering a window into the connectivity and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different chemical environments of protons in a molecule. In a typical ¹H NMR spectrum, the number of signals indicates the number of chemically non-equivalent sets of protons. The position of the signal (chemical shift, δ) reveals the electronic environment of the protons, the integration of the signal corresponds to the number of protons in that set, and the splitting pattern (multiplicity) gives information about the number of adjacent protons.

For carbamate (B1207046) compounds, characteristic chemical shifts are observed. For instance, in the ¹H NMR spectrum of 4-methylphenyl carbamate, the methyl protons (CH₃) appear as a triplet at δ 2.244-2.262 ppm, and the aromatic protons show multiplets in the range of δ 6.996-7.092 ppm. rsc.org A singlet for the NH proton is also typically observed. rsc.org In the case of 2,3-dimethylbutane, a related hydrocarbon structure, the methyl protons show a doublet, being split by the adjacent CH proton. docbrown.info The chemical shifts are influenced by the solvent used, with common deuterated solvents like CDCl₃, (CD₃)₂CO, and (CD₃)₂SO showing residual proton peaks at characteristic positions. carlroth.com

Table 1: Representative ¹H NMR Data for Carbamate Analogs

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
4-Methylphenyl carbamateCH₃2.244-2.262Triplet
Aromatic CH6.996-7.092Multiplet
NH4.957Singlet
2,3-DimethylbutaneCH₃~0.85Doublet
CH~1.35Multiplet
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present in a molecule (e.g., alkyl, aromatic, carbonyl). Generally, sp³-hybridized carbons absorb in the range of 0-90 δ, while sp²-hybridized carbons are found between 110-220 δ. libretexts.org Carbonyl carbons (C=O) are particularly distinct, appearing in the downfield region of 160-220 δ. libretexts.org

For a molecule like Methyl(2,3-dimethylphenyl)carbamate, one would expect distinct signals for the two methyl groups on the phenyl ring, the aromatic carbons, the carbamate carbonyl carbon, and the methoxy (B1213986) carbon. The presence of a chiral center in a molecule can lead to non-equivalence of carbons that might otherwise appear to be chemically identical, resulting in a higher number of signals in the ¹³C NMR spectrum. masterorganicchemistry.com For example, while dibutyl ether with eight carbons shows only four signals due to symmetry, the less symmetrical pentyl propyl ether shows eight distinct signals. masterorganicchemistry.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbamate Moieties

Carbon TypeChemical Shift Range (δ, ppm)
Alkyl (CH₃)10-30
Aromatic (C)110-150
Carbonyl (C=O)150-180
Methoxy (OCH₃)50-60

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) for Spatial Proximity

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule, revealing through-space interactions rather than through-bond couplings. libretexts.org This is particularly useful for determining stereochemistry and the three-dimensional structure of molecules in solution. libretexts.org

In a 2D NOESY spectrum, cross-peaks between protons indicate that they are close to each other in space (typically within 5 Å). This information can be used to distinguish between different conformers or stereoisomers. libretexts.org For example, a NOESY experiment on a solution of an acetanilide (B955) and a surfactant showed correlations between the aromatic protons of the acetanilide and the protons of the surfactant, confirming the location of the acetanilide within the micelle assembly. researchgate.net Similarly, the structure of amylose (B160209) tris(3,5-dimethylphenylcarbamate) in solution has been investigated using 2D NOESY, which, combined with computer modeling, suggested a left-handed helical structure. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For carbamates, key characteristic absorption bands include:

N-H stretching: A sharp or broad band in the region of 3300-3500 cm⁻¹. For example, 4-methylphenyl carbamate shows a broad band in the 3390-3339 cm⁻¹ region. rsc.org

C=O stretching: A strong, sharp absorption band typically found between 1680 and 1750 cm⁻¹. In 4-methylphenyl carbamate, this appears at 1700 cm⁻¹. rsc.org

C-N stretching: Usually observed in the 1350-1450 cm⁻¹ range. For 4-methylphenyl carbamate, a band is seen at 1365 cm⁻¹. rsc.org

C-O stretching: Appears in the region of 1200-1300 cm⁻¹. 4-methylphenyl carbamate shows this at 1216 cm⁻¹. rsc.org

N-H bending: A band around 1600 cm⁻¹. rsc.orgnih.gov

These characteristic peaks allow for the confirmation of the carbamate functional group within a molecule.

Table 3: Characteristic IR Absorption Frequencies for Carbamates

Functional GroupVibration TypeFrequency Range (cm⁻¹)
N-HStretching3300-3500
C=OStretching1680-1750
C-NStretching1350-1450
C-OStretching1200-1300
N-HBending~1600

Conformational Analysis and Stereochemistry

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation.

Investigation of Molecular Conformations in Solution and Solid States

In solution, NMR techniques, particularly 2D NOESY, are instrumental in determining the preferred conformation. libretexts.orgacs.org Studies on anhydroglycopyranosides, which have structural similarities to the cyclic parts of some complex molecules, have used proton NMR to show that they adopt half-chair conformations in solution, similar to cyclohexene. rsc.org Theoretical conformational analysis, supported by quantum chemical calculations, can also predict the most stable conformations. For the 2,2-dimethylpropane-1,3-diaminium cation, calculations have shown that the anti-anti-conformation is the most stable, though other conformations can be preferred in the solid state due to hydrogen bonding. mdpi.com

The conformation of the carbamate group itself is of interest. The planarity of the N-C(=O)-O unit can be influenced by the substituents on the nitrogen and oxygen atoms. The dihedral angles between the aromatic rings and the carbamate plane provide a quantitative measure of the molecular conformation. nih.gov

Helical Structure Elucidation of Polysaccharide-Carbamate Conjugates

The efficacy of polysaccharide derivatives as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) is profoundly linked to their higher-order structures. acs.orgspringernature.com For polysaccharide-carbamate conjugates, particularly those derived from amylose and cellulose (B213188), the adoption of a stable and regular helical conformation is a cornerstone of their chiral recognition capabilities. nih.govchiralpedia.com The elucidation of this helical structure provides critical insights into the mechanisms governing enantioseparation.

Polysaccharides such as amylose, with its α-1,4-glycosidic linkages, and cellulose, with its β-1,4-linkages, naturally form conformationally chiral helical backbones. nih.govchiralpedia.com When the hydroxyl groups of these polysaccharides are derivatized with phenylcarbamates, such as this compound, the resulting pendant groups arrange themselves spatially along this helical scaffold. This arrangement creates well-defined chiral grooves or cavities that serve as the sites for enantioselective interactions. nih.govnih.gov The process of chiral recognition is understood to be a multifaceted interaction involving hydrogen bonds, dipole-dipole interactions, and steric fitting between the analyte and the chiral cavities of the CSP. chiralpedia.comnih.gov

The nature and substitution pattern of the phenylcarbamate moiety are critical determinants of the final helical structure and its recognition ability. nih.gov Substituents on the phenyl ring, like the methyl groups in this compound, function as stereoelectronic modulators. nih.gov Research has shown that these substituents directly influence the electronic properties of the carbamate group's primary recognition sites: the carbonyl (C=O) and the amide (N-H) groups. For example, electron-donating methyl groups can enhance the hydrogen-bond acceptor strength of the carbonyl oxygen while reducing the hydrogen-bond donor strength of the amide proton. nih.gov The specific positioning of these substituents (e.g., 2,3-dimethyl vs. 3,5-dimethyl) precisely defines the shape, size, and electronic landscape of the chiral cavities, thereby fine-tuning the selector's enantioselectivity for a wide range of chiral compounds. nih.govnih.govresearchgate.net

Molecular dynamics (MD) simulations have become an invaluable tool for visualizing the three-dimensional architecture of these complex conjugates. nih.gov These computational methods allow researchers to model the helical structures and explore the dynamic interactions between the polysaccharide-carbamate selector and analyte enantiomers at a molecular level. nih.gov This theoretical approach, combined with experimental data from NMR and mass spectrometry, facilitates a detailed understanding of the structure-function relationship. researchgate.net Studies on various amylose and cellulose carbamate derivatives demonstrate that the combination of the rigid polysaccharide helix and the specific carbamate side chains creates a unique chiral environment responsible for their powerful resolving capabilities. researchgate.netresearchgate.net

The structural features contributing to the helical conformation and chiral recognition of polysaccharide-carbamate conjugates are summarized in the table below.

Structural ComponentRole in Helical Structure and Chiral RecognitionSource(s)
Polysaccharide Backbone Forms the primary helical scaffold (e.g., left-handed helix in amylose derivatives). nih.govchiralpedia.com
Glycosidic Linkage (α- or β-1,4) Determines the pitch and handedness of the helical structure. nih.gov
Carbamate Pendant Groups Stabilize the helical structure through intramolecular interactions and form the chiral grooves/cavities necessary for analyte interaction. nih.govnih.gov
Phenyl Ring Substituents (e.g., Methyl groups) Modulate the electronic properties (hydrogen bonding capacity) and steric environment of the chiral recognition sites. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Methyl 2,3 Dimethylphenyl Carbamate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are cornerstones of computational chemistry, enabling the visualization of molecular structures and the simulation of their dynamic behavior over time. These techniques are instrumental in predicting how Methyl(2,3-dimethylphenyl)carbamate might interact with other molecules and the conformational changes it and related macromolecules may undergo.

Prediction of Binding Geometries and Interactions

While specific studies focusing solely on this compound are not extensively documented, a wealth of research on structurally similar compounds, particularly polysaccharide derivatives of dimethylphenyl carbamates, provides a strong basis for predicting its binding geometries. tandfonline.comtandfonline.com These studies are highly relevant as they elucidate the fundamental interactions that govern how carbamate-containing molecules bind to other entities.

Molecular modeling studies on amylose (B160209) tris(3,5-dimethylphenyl)carbamate, a well-known chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC), have revealed that the binding of enantiomers is a complex interplay of various non-covalent interactions. tandfonline.comtandfonline.com It is proposed that a general model of chiral discrimination involves the stereoselective inclusion of enantiomers within the chiral grooves of the amylose phenylcarbamate. tandfonline.com These interactions are predicted to include:

Hydrogen Bonding: The carbamate (B1207046) group, with its N-H proton donor and C=O oxygen acceptor, is a prime site for hydrogen bonding. tandfonline.comtandfonline.com Molecular simulations have indicated that the most retained enantiomer in a separation can form a stable hydrogen bond between a proton on the analyte and the carbonyl groups of the stationary phase. tandfonline.com

π-π Interactions: The dimethylphenyl group of the carbamate provides an aromatic ring capable of engaging in π-π stacking interactions with aromatic moieties on a binding partner. tandfonline.com

A molecular dynamics study on amylose tris(3,5-dimethylphenyl carbamate) (ADMPC) coated on amorphous silica (B1680970) modeled the enantiomeric separation process as an interfacial phenomenon. connectedpapers.com This work highlights the importance of the three-dimensional structure of the selector and the analyte in determining binding and separation. connectedpapers.com

The following table summarizes the types of interactions predicted for carbamate-based selectors, which are applicable to this compound.

Interaction TypeDescriptionKey Moieties Involved
Hydrogen Bonding Formation of hydrogen bonds between the carbamate and the analyte.Carbamate N-H and C=O groups.
π-π Stacking Stacking interactions between the aromatic rings of the carbamate and the analyte.Dimethylphenyl ring.
Dipole-Dipole Interactions Electrostatic interactions between polar groups.Carbamate group.
Steric Hindrance Repulsive forces due to the spatial arrangement of atoms.Methyl groups on the phenyl ring.

Simulation of Chiral Discrimination Mechanisms

The mechanism of chiral discrimination by carbamate-based macromolecules is a primary focus of MD simulations in this field. Studies on cellulose (B213188) and amylose tris(3,5-dimethylphenyl)carbamate have been particularly insightful. A model based on NMR spectroscopy, computational studies, and X-ray diffraction suggests that these polymers adopt a helical conformation. tandfonline.com In this conformation, the polar carbamate groups are positioned inside the chiral groove along the polymer's main chain, while the nonpolar aromatic groups are located on the outside. tandfonline.com This arrangement allows for simultaneous hydrogen bonding and dipole-dipole interactions within the groove and π-π interactions with the external aromatic rings. tandfonline.com

Simulations have shown that the differential binding of enantiomers arises from the stability of the diastereomeric complexes formed between the chiral selector and each enantiomer. For instance, in the separation of a particular triazole compound, the more retained enantiomer was found to form a single, strong hydrogen bond with the carbamate's carbonyl groups and fit snugly into a cleft in the stationary phase. tandfonline.com In contrast, the less retained enantiomer formed a less stable, bifurcated hydrogen bond. tandfonline.com

The role of the solvent (mobile phase in chromatography) is also a critical factor that can be simulated. The competition of solvent molecules for binding sites on both the selector and the analyte can significantly influence the thermodynamics and kinetics of chiral recognition.

Conformational Dynamics of Carbamate-Based Macromolecules

The flexibility and conformational dynamics of both the carbamate selector and the analyte are crucial for chiral recognition. MD simulations are uniquely suited to explore these dynamic aspects. For polysaccharide-based CSPs, the carbamate side chains are not static but can rotate and flex. This dynamic behavior can alter the shape and size of the chiral binding pockets.

Differential scanning calorimetry (DSC) experiments on amylose tris-3,5-dimethylphenyl carbamate have suggested that conformational changes can be triggered by temperature, which in turn affects chiral recognition. tandfonline.com These experimental findings are supported by computational studies that can model such temperature-dependent conformational shifts. tandfonline.com

Furthermore, research into the conformational landscape of proteins, such as the methyltransferase SETD8, utilizes MD simulations to reveal how different conformational states are relevant to catalysis and molecular recognition. nih.gov Although not directly involving this compound, these studies exemplify the power of MD simulations to elucidate the link between conformational dynamics and molecular function, a principle that is also applicable to carbamate-based systems. nih.gov

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations offer a more detailed and fundamental understanding of molecules by solving the Schrödinger equation. These methods provide insights into the electronic structure and energetics of molecular systems.

Electronic Structure Analysis

QM calculations, particularly Density Functional Theory (DFT), can be used to analyze the electronic structure of this compound. This analysis can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. Such information is vital for understanding the molecule's reactivity and its potential for non-covalent interactions.

For example, the carbamate group is known to have a significant dipole moment due to the polarized C=O and N-C bonds. QM calculations can precisely quantify this dipole moment and the electrostatic potential surface of the molecule. This information helps in predicting the nature and strength of dipole-dipole interactions and hydrogen bonds.

In a study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were employed to confirm that the direct reaction between the starting materials is not spontaneous and requires a catalyst. nih.gov This demonstrates the utility of QM in assessing reaction pathways and energetics. nih.gov

Thermodynamic Characterization of Interactions

QM calculations are also invaluable for the thermodynamic characterization of intermolecular interactions. By calculating the binding energy of a complex between this compound and another molecule, one can quantify the strength of their interaction. These calculations can be performed for different binding geometries to identify the most stable configuration.

For chiral recognition, QM calculations can be used to determine the binding energies of the two diastereomeric complexes formed between the chiral selector and each enantiomer of a chiral analyte. The difference in these binding energies (ΔΔE) is a key indicator of the enantioselectivity of the selector. A larger ΔΔE suggests a better separation of the enantiomers.

Molecular simulation studies on chiral discrimination by amylose tris-3,5-dimethylphenyl carbamate have shown a correlation between the calculated interaction energies and the experimentally observed elution order in HPLC. tandfonline.com This underscores the predictive power of combining QM-based energy calculations with molecular modeling.

The following table presents hypothetical interaction energy data that could be obtained from QM calculations for the binding of two enantiomers (R and S) to a chiral selector containing this compound.

EnantiomerBinding Energy (kcal/mol)Relative Binding Energy (kcal/mol)
R-Enantiomer -8.5-1.2
S-Enantiomer -7.30.0

In this hypothetical example, the R-enantiomer binds more strongly to the selector, as indicated by its more negative binding energy. The difference in binding energy (1.2 kcal/mol) would suggest that this selector is capable of separating the two enantiomers.

Ligand-Based and Receptor-Dependent Computational Approaches

Theoretical and computational chemistry provide powerful tools for investigating the properties and interactions of molecules at an atomic level. umd.edu For this compound, these methods can elucidate its potential biological activity and chemical reactivity through various ligand-based and receptor-dependent approaches. These computational studies offer insights that are often difficult to obtain through experimental techniques alone. mdpi.com

Molecular Docking for Host-Target Interaction Mapping

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). ugm.ac.idmdpi.com This method is crucial for mapping the interactions between a potential drug candidate and its biological target. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity. samipubco.com A lower binding energy score typically indicates a more stable and favorable interaction. cyberleninka.ru

In the context of this compound, a molecular docking study would elucidate how it positions itself within a specific protein's active site. The analysis would identify key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, a study on a related compound, amylose tris(3,5-dimethylphenylcarbamate), used docking simulations to understand its chiral separation mechanism, finding that hydrogen bonds were the primary controlling factor. nih.gov

A hypothetical docking simulation of this compound into a target protein's binding pocket could yield results summarized in the table below. Such data would be instrumental in understanding its potential as a ligand for a given receptor.

Table 1: Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.

Binding Affinity (kcal/mol)Interacting ResiduesInteraction TypeDistance (Å)
-7.8ASP 120Hydrogen Bond (with N-H of carbamate)2.9
SER 122Hydrogen Bond (with C=O of carbamate)3.1
LEU 85Hydrophobic3.8
PHE 250Pi-Pi Stacking (with dimethylphenyl ring)4.5

Probability-Guided Pharmacophore Mapping for Steric and Electrostatic Factor Analysis

Pharmacophore mapping is a technique that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract collection of features that are critical for biological activity. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). researchgate.net

For this compound, a pharmacophore model would define the spatial distribution of its functional groups that are crucial for receptor binding. The carbamate group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the dimethylphenyl ring acts as a hydrophobic and aromatic feature. Analysis of these features helps in understanding the steric and electrostatic factors that govern its interaction with a target. For example, the positions of the two methyl groups on the phenyl ring create a specific steric profile that a complementary binding pocket must accommodate.

Probability-guided methods can be employed to develop a consensus pharmacophore from multiple ligands or binding poses, highlighting the most therapeutically significant features. nih.gov

Table 2: Hypothetical Pharmacophoric Features of this compound This table presents hypothetical data for illustrative purposes.

FeatureDescriptionHypothetical 3D Coordinates (x, y, z)
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the carbamate(1.5, 2.3, 0.8)
Hydrogen Bond Donor (HBD)Amine hydrogen of the carbamate(2.8, 1.0, 1.5)
Aromatic Ring (AR)Centroid of the dimethylphenyl ring(4.5, 3.5, 2.1)
Hydrophobic (HY)Centroid of the two methyl groups(5.2, 4.8, 2.9)

Linear Free Energy Relationship Models in Mechanistic Understanding

Linear Free Energy Relationship (LFER) models are used to establish quantitative correlations between the structure of reactants and their reaction rates or equilibrium constants. ic.ac.uk The most well-known LFER is the Hammett equation, which describes the influence of substituents on the reactivity of aromatic compounds. dalalinstitute.com The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (resonance and inductive) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects.

LFERs provide valuable mechanistic insights. For instance, a positive ρ value suggests that the reaction is aided by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. Conversely, a negative ρ value implies a buildup of positive charge. ic.ac.uk

In the case of this compound, an LFER study could investigate the electronic effects of the two methyl groups on the reactivity of the carbamate moiety, for example, in a hydrolysis reaction. However, it is important to note that the standard Hammett equation is generally not applied to ortho-substituents because steric effects can interfere with the electronic correlations. ic.ac.uk The presence of a methyl group at the ortho position (position 2) would likely cause deviations from a simple Hammett plot due to steric hindrance.

A hypothetical LFER study on a series of substituted methyl phenylcarbamates could provide the data shown in the table below, illustrating how different substituents might influence a reaction's rate constant.

Table 3: Hypothetical Hammett Data for the Hydrolysis of Substituted Methyl Phenylcarbamates This table presents hypothetical data for illustrative purposes to explain the LFER concept.

Substituent (X) on Phenyl RingSubstituent Constant (σ)Relative Rate (kₓ/k₀)log(kₓ/k₀)
4-NO₂+0.785.890.77
3-Cl+0.372.340.37
H0.001.000.00
4-CH₃-0.170.68-0.17
4-OCH₃-0.270.54-0.27

A plot of log(kₓ/k₀) versus σ for this hypothetical data would yield a straight line with a slope equal to ρ. For this dataset, ρ would be approximately +1.0, indicating a modest sensitivity to substituent effects and a transition state with developing negative charge.

Biochemical Mechanisms of Action of Methyl 2,3 Dimethylphenyl Carbamate

Cholinesterase Enzyme Inhibition Studies

The primary mechanism of action for methylphenylcarbamates, including the 2,3-dimethylphenyl derivative, is the inhibition of cholinesterase enzymes. These enzymes, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a critical process for the termination of nerve signals at cholinergic synapses. By impeding the function of these enzymes, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

Acetylcholinesterase (AChE) Inhibition

Methyl(2,3-dimethylphenyl)carbamate is expected to act as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of acetylcholine at neuromuscular junctions and in the central nervous system. The inhibition of AChE by carbamates is a well-established mechanism that leads to an increase in the concentration and duration of action of acetylcholine. This results in enhanced cholinergic neurotransmission. The efficacy of inhibition is influenced by the structural complementarity between the carbamate (B1207046) molecule and the active site of the AChE enzyme. For N-methylcarbamates, the inhibition of AChE is a key determinant of their biological effects.

Reversible Nature of Enzyme Inhibition

The inhibition of cholinesterases by carbamates like this compound is considered to be reversible. nih.gov This is in contrast to organophosphates, which typically cause irreversible inhibition. The reversible nature stems from the fact that the carbamoylated enzyme, formed during the inhibition process, can undergo spontaneous hydrolysis to regenerate the active enzyme. The rate of this reactivation (decarbamoylation) varies depending on the specific carbamate structure, but it allows for the eventual recovery of enzyme function. This property is a key feature of the toxicological and pharmacological profiles of carbamate compounds.

Molecular Basis of Carbamoylation at Enzyme Active Sites

The inhibitory action of this compound on cholinesterases occurs through a process known as carbamoylation. This process is analogous to the mechanism by which acetylcholine itself is hydrolyzed by the enzyme. The carbamate acts as a substrate for the enzyme, and the reaction proceeds in two main steps:

Formation of a Reversible Complex: The carbamate molecule first binds to the active site of the cholinesterase enzyme to form a non-covalent Michaelis-Menten complex.

Carbamoylation: The serine hydroxyl group in the catalytic triad (B1167595) of the enzyme's active site attacks the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) group (in this case, the methylcarbamoyl moiety) to the serine residue, forming a transient covalent bond. The dimethylphenol portion of the molecule is released as the "leaving group."

The resulting carbamoylated enzyme is temporarily inactive. The rate of inhibition is determined by the affinity of the carbamate for the active site and the rate of the carbamoylation step. The table below outlines the general kinetic parameters involved in this process.

Kinetic ParameterDescription
K_d Dissociation constant for the initial enzyme-inhibitor complex. A lower K_d indicates higher affinity.
k_2 Carbamoylation rate constant, representing the rate of formation of the carbamoylated enzyme.
k_3 Decarbamoylation (reactivation) rate constant, representing the rate of hydrolysis of the carbamoylated enzyme to regenerate the free enzyme.

This table presents the general kinetic parameters for carbamate inhibition of cholinesterases. Specific values for this compound are not available in the reviewed literature.

Interplay with Neurotransmission Processes in Model Systems

The inhibition of acetylcholinesterase by this compound directly impacts cholinergic neurotransmission. In model systems, the accumulation of acetylcholine at the synapse due to reduced enzymatic degradation leads to overstimulation of both muscarinic and nicotinic acetylcholine receptors.

The functional consequences of this increased cholinergic activity can be observed in various experimental preparations:

In vitro nerve-muscle preparations: Application of cholinesterase inhibitors typically results in an enhancement of muscle contraction in response to nerve stimulation, as well as spontaneous muscle fasciculations.

Central nervous system preparations: In studies using brain slices or cultured neurons, increased acetylcholine levels can alter neuronal excitability, synaptic plasticity, and network activity.

While direct experimental evidence for the effects of this compound on neurotransmission in model systems is not specifically reported in the available literature, the known consequences of cholinesterase inhibition provide a strong basis for predicting its actions. The possibility of direct effects on neurotransmitter receptors, independent of cholinesterase inhibition, has also been noted for some carbamates and would require specific investigation for this compound.

Structure Activity Relationship Sar Investigations of Methyl 2,3 Dimethylphenyl Carbamate Analogs

Impact of Aromatic Ring Substitutions on Biological Activity

The nature and position of substituents on the aromatic ring of phenylcarbamates play a crucial role in determining their biological activity. Studies on various carbamate (B1207046) derivatives have consistently shown that alterations to the aromatic moiety significantly influence their inhibitory potency against cholinesterases.

The substitution pattern on the phenyl ring directly affects how the inhibitor interacts with the active site of the enzyme. For instance, the introduction of different groups can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity. Research on related carbamate series has demonstrated that both electron-donating and electron-withdrawing groups can impact activity, depending on their position. libretexts.org

The table below illustrates the impact of various substituents on the biological activity of a series of carbamate analogs.

Substituent on Aromatic Ring Relative Biological Activity
UnsubstitutedBaseline
Electron-donating group (e.g., -CH3)Increased
Electron-withdrawing group (e.g., -NO2)Decreased
Bulky group (e.g., -C(CH3)3)Steric hindrance may decrease activity
Halogen (e.g., -F, -Cl)Can increase or decrease activity depending on position

This table provides a generalized representation based on common SAR principles and may not reflect the exact activity of all carbamate analogs.

Role of Steric and Electronic Factors in Cholinesterase Inhibition

The inhibition of cholinesterases by carbamates like methyl(2,3-dimethylphenyl)carbamate is a multi-faceted process governed by both steric and electronic factors. These factors influence the two key steps of the inhibition mechanism: the initial formation of a non-covalent enzyme-inhibitor complex and the subsequent carbamoylation of the active site serine residue. nih.gov

Steric Factors: The size and shape of the inhibitor are critical for its ability to fit within the active site gorge of the cholinesterase enzyme. The active site of acetylcholinesterase (AChE), for example, is a narrow gorge approximately 20 Å deep. nih.gov The dimethyl substitution pattern on the phenyl ring of this compound, for instance, dictates its orientation within this gorge. Bulky substituents can create steric hindrance, preventing the optimal alignment of the carbamate moiety with the catalytic serine residue, thereby reducing inhibitory potency. Conversely, a well-matched steric profile can enhance binding and inhibitory activity.

Electronic Factors: The electronic properties of the carbamate and its aromatic ring influence both the initial binding and the carbamoylation reaction. The carbamate group itself is an electrophilic center, and its reactivity is modulated by the electronic nature of the substituents on the aromatic ring. nih.gov

Inductive Effects: Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbamoyl (B1232498) carbon, potentially accelerating the carbamoylation step. However, these groups can also decrease the basicity of the carbamate nitrogen, which may affect the initial binding interactions. libretexts.org

Molecular docking studies on various carbamate derivatives have shown that hydrophobic interactions and hydrogen bonding are crucial for binding to the active site. nih.gov The aromatic ring often engages in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site, such as tryptophan. nih.gov

The following table summarizes the general influence of steric and electronic factors on cholinesterase inhibition by carbamate analogs.

Factor Influence on Inhibition
Steric
Optimal size and shapeEnhances binding and activity
Bulky substituentsCan cause steric hindrance, reducing activity
Electronic
Electron-donating groupsCan increase electron density of the ring, potentially affecting hydrophobic interactions
Electron-withdrawing groupsCan increase electrophilicity of the carbamoyl carbon, potentially enhancing carbamoylation
HydrophobicityImportant for entering the hydrophobic active site gorge

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR studies are invaluable for understanding the physicochemical properties that drive their cholinesterase inhibitory potency. nih.gov

Correlation of Molecular Descriptors with Inhibitory Potency

In QSAR studies of carbamate inhibitors, various molecular descriptors are calculated for each compound and correlated with their experimentally determined inhibitory potency (often expressed as IC₅₀ or pIC₅₀ values). nih.govplos.org These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Commonly used molecular descriptors in QSAR studies of cholinesterase inhibitors include:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.gov For instance, a lower LUMO energy can indicate greater electrophilicity of the carbamate group, potentially leading to a higher rate of enzyme carbamoylation. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which is crucial for the inhibitor's ability to enter the hydrophobic active site of cholinesterases. nih.gov

Steric Descriptors: Molar refractivity (MR) and other descriptors related to molecular size and volume are used to model steric effects.

A study on a series of carbamate derivatives identified the Connolly Accessible Area, ELUMO, and Hydrogen% as key features influencing anti-acetylcholinesterase activity. plos.org Statistical methods, such as multiple linear regression (MLR), are then employed to build a QSAR model that can predict the inhibitory potency based on a combination of these descriptors. nih.gov

The following table presents a hypothetical correlation matrix for a set of molecular descriptors and the inhibitory potency of carbamate analogs.

Descriptor Correlation with Inhibitory Potency (pIC₅₀)
LogPPositive
Molar Refractivity (MR)Positive up to an optimal point, then negative
LUMO EnergyNegative
Dipole MomentVariable
Number of Hydrogen Bond DonorsVariable

This table is illustrative. The actual correlation can vary depending on the specific dataset of compounds.

Predictive Modeling for Novel Carbamate Derivatives

A well-validated QSAR model can be used to predict the biological activity of novel carbamate derivatives that have not yet been synthesized or tested. nih.gov This predictive capability is a powerful tool in drug discovery, as it allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and further investigation. plos.org

The process typically involves:

Developing a Robust QSAR Model: A statistically significant and validated QSAR model is built using a training set of compounds with known inhibitory activities. nih.govplos.org Validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov

Designing Novel Derivatives: New carbamate analogs are designed by modifying the structure of a template molecule, often a highly active compound from the training set. plos.org These modifications can involve adding or changing substituents on the aromatic ring or altering other parts of the molecule.

Predicting Activity: The developed QSAR model is then used to predict the inhibitory potency of the newly designed compounds. plos.org

Prioritizing Candidates: Based on the predicted activities, the most promising novel carbamates are selected for synthesis and experimental testing to verify the model's predictions.

This iterative process of design, prediction, and testing can significantly accelerate the discovery of new and more effective cholinesterase inhibitors.

Analytical Chemistry and Separation Science Applications of Methyl 2,3 Dimethylphenyl Carbamate Derived Materials

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. The effectiveness of HPLC in separating chiral compounds is heavily reliant on the development and use of specialized CSPs. Carbamate (B1207046) derivatives of polysaccharides have emerged as some of the most versatile and widely used CSPs.

Development of Chiral Stationary Phases (CSPs) from Carbamate Derivatives

The development of CSPs from carbamate derivatives has revolutionized chiral separations. nih.gov These CSPs are typically prepared by coating or immobilizing a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), onto a silica (B1680970) support. The substitution pattern on the phenyl ring of the carbamate moiety plays a crucial role in the enantioselective properties of the CSP.

Cellulose Tris(3,5-dimethylphenylcarbamate) (CTDMPC) CSPs

Cellulose tris(3,5-dimethylphenylcarbamate) (CTDMPC) is a highly effective and widely used chiral selector. nih.gov These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The preparation of CTDMPC-based CSPs often involves coating the cellulose derivative onto silica gel. nih.gov Research has shown that the performance of these coated CSPs can be influenced by factors such as the amount of the chiral selector coated onto the silica and the number of coating times. nih.govresearchgate.net Studies have indicated that increasing the number of coatings can lead to higher chiral recognition and column efficiency. nih.gov Furthermore, the molecular weight of the cellulose used to synthesize the CTDMPC can also impact the enantioseparation capabilities of the resulting CSP. researchgate.net

The versatility of CTDMPC CSPs allows for their use in both normal-phase and reversed-phase HPLC. capes.gov.br For instance, the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide have been successfully resolved using a CTDMPC-based CSP under both normal-phase (n-hexane:2-propanol) and reversed-phase (water:acetonitrile) conditions. capes.gov.br The stability and performance of these CSPs have also been explored on different support materials, such as zirconia, which can offer advantages in terms of stability and efficiency. nih.gov

Table 1: Selected Applications of CTDMPC CSPs in HPLC

AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Ofloxacin EnantiomersNot SpecifiedNot SpecifiedImproved with acid/alkaline additives rsc.org
7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxiden-hexane:2-propanol (70:30)>1.5Baseline capes.gov.br
7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxidewater:acetonitrile (60:40)>1.5Baseline capes.gov.br
Various Racemic PesticidesNot SpecifiedNot SpecifiedWell separated nih.gov
Amylose Tris(3,5-dimethylphenylcarbamate) (ADMPC) CSPs

Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) is another highly successful polysaccharide-based CSP. nih.gov Similar to its cellulose counterpart, ADMPC exhibits excellent chiral recognition capabilities for a broad range of enantiomers. acs.orgnih.gov The structure of ADMPC in solution has been investigated using NMR spectroscopy and computer modeling, revealing a left-handed helical structure that is believed to be crucial for its chiral discrimination mechanism. acs.org

ADMPC-based CSPs have been effectively used for the chiral resolution of various compounds, including pesticides. nih.gov The separation of pesticide enantiomers on ADMPC CSPs has been shown to be influenced by the mobile phase composition, particularly the content of alcohol modifiers like isopropanol. nih.gov These CSPs are also utilized in supercritical fluid chromatography (SFC), offering an alternative to traditional HPLC with potential benefits in terms of speed and efficiency. chromatographyonline.com

Table 2: Enantioseparation of Pesticides on ADMPC CSP

PesticideMobile Phase (n-hexane/isopropanol)ResolutionReference
Fenoxaprop-ethylOptimizedComplete nih.gov
Quizalofop-ethylOptimizedComplete nih.gov
LactofenOptimizedComplete nih.gov
Metalaxyl (B1676325)OptimizedPartial nih.gov
BenalaxylOptimizedComplete nih.gov
HexythiazoxOptimizedComplete nih.gov
Fluroxypyr-meptylOptimizedComplete nih.gov
Cyclofructan-Based Carbamate CSPs

Cyclofructans, a class of cyclic oligosaccharides, have been derivatized with carbamates to create a newer generation of CSPs. researchgate.net While native cyclofructans show limited enantioselectivity, their derivatized forms, when bonded to silica gel, become excellent chiral selectors for HPLC. researchgate.net Dimethylphenyl carbamate-derivatized cyclofructan 7 (DMP-CF7) has shown significant promise for the separation of chiral compounds. nih.gov These CSPs have demonstrated broad enantioselectivity for various classes of analytes, including chiral acids, amines, and neutral compounds. researchgate.net Interestingly, different cyclofructan-based CSPs can exhibit complementary selectivities, meaning a separation not achievable on one column may be possible on another. researchgate.net The use of these CSPs has also been extended to supercritical fluid chromatography. nih.gov

Enantioseparation Mechanisms on Carbamate-Modified CSPs

The precise mechanism of enantioseparation on carbamate-modified CSPs is complex and involves a combination of intermolecular interactions between the chiral analyte and the CSP. These interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. rsc.orgnih.gov The chiral recognition process relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov The difference in the stability of these complexes for the two enantiomers leads to their differential retention and, consequently, their separation.

Computational studies, such as molecular docking, have been employed to elucidate the binding modes and interactions that govern chiral recognition. rsc.orgnih.gov For ADMPC, studies have shown that hydrogen bonding plays a significant role in the separation of certain analytes like metalaxyl and benalaxyl. nih.gov The helical structure of the polysaccharide derivative creates chiral grooves, and the carbamate groups lining these grooves provide the primary sites for interaction with the analyte. researchgate.net

Influence of Mobile Phase Composition and Modifiers

The composition of the mobile phase is a critical parameter that significantly influences the retention and enantioselectivity of carbamate-modified CSPs. nih.govnih.gov In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier, usually an alcohol such as 2-propanol or ethanol. nih.govnih.gov The type and concentration of the alcohol modifier can dramatically affect the chiral separation. nih.gov Generally, decreasing the concentration of the alcohol modifier leads to increased retention and often improved resolution. nih.gov

The addition of small amounts of other modifiers, such as different alcohols or acetonitrile, to a binary mobile phase can also lead to significant changes in retention and chiral separation. nih.gov These modifiers can compete with the analyte for interaction sites on the CSP, thereby influencing the enantioseparation. researchgate.net In some cases, acidic or basic additives are used to control the ionization state of the analyte and improve peak shape and resolution. rsc.org The choice of mobile phase can even alter the elution order of enantiomers, highlighting the complex interplay between the analyte, CSP, and the mobile phase. nih.gov

Temperature Effects on Enantioselective Retention Behavior

The temperature of the chromatographic column is a critical parameter that can significantly influence the enantioselective retention behavior of chiral compounds on stationary phases derived from methyl(2,3-dimethylphenyl)carbamate. The relationship between temperature and retention is governed by thermodynamic principles. The separation of enantiomers is an equilibrium process, and the Gibbs free energy change (ΔG°) of the transfer of an analyte from the mobile phase to the stationary phase dictates the retention factor (k).

The van't Hoff equation, ln k = - (ΔH°/RT) + (ΔS°/R) + ln Φ, where ΔH° is the standard enthalpy change, ΔS° is the standard entropy change, R is the gas constant, T is the absolute temperature, and Φ is the phase ratio, describes the temperature dependence of the retention factor. By plotting ln k versus 1/T (a van't Hoff plot), the enthalpy and entropy changes associated with the retention process can be determined.

For the separation of enantiomers, the difference in the free energy of association between each enantiomer and the chiral stationary phase (CSP) is what leads to different retention times. A larger difference in these free energies results in a greater separation factor (α), which is the ratio of the retention factors of the two enantiomers (α = k2/k1).

Studies have shown that for many chiral separations on polysaccharide-based CSPs, including those with 3,5-dimethylphenylcarbamate selectors, plots of ln α versus 1/T are linear over a certain temperature range. nih.gov This linearity indicates that the separation is controlled by enthalpy. nih.gov In such cases, a decrease in column temperature generally leads to an increase in the separation factor (α), resulting in better resolution. However, this is not a universal rule, and the optimal temperature for separation can vary depending on the specific analyte and the mobile phase composition. nih.gov For instance, in the separation of some chiral pesticides on a cellulose tris-3,5-dimethyl carbamate stationary phase, better separations were not always achieved at lower temperatures. nih.gov

The following table illustrates the effect of temperature on the separation factor (α) for a hypothetical chiral separation on a this compound-derived CSP.

Temperature (°C)Temperature (K)1/T (K⁻¹)Retention Factor (k1)Retention Factor (k2)Separation Factor (α)
20293.150.003412.503.001.20
30303.150.003302.352.751.17
40313.150.003192.202.501.14

Post-Column Derivatization Techniques for Detection

Post-column derivatization (PCD) is a widely used technique in high-performance liquid chromatography (HPLC) to enhance the detection of analytes that have poor or no response to common detectors. This is particularly relevant for carbamate compounds, including this compound, which may lack a strong chromophore for UV detection or inherent fluorescence.

The most common PCD method for N-methylcarbamates involves online hydrolysis of the carbamate to methylamine (B109427), followed by reaction with a derivatizing agent to form a highly fluorescent product. s4science.atjfda-online.com This approach significantly increases the sensitivity and selectivity of the analysis. A typical PCD system consists of a reagent pump, a mixing tee, a reaction coil, and a fluorescence detector. youtube.com

After the analytes are separated on the HPLC column, they are mixed with a strong base, such as sodium hydroxide (B78521), and heated in a reaction coil to facilitate hydrolysis. epa.govusgs.gov The resulting methylamine is then reacted with a solution of o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol (B42355) or thiofluor, to form a fluorescent isoindole derivative. jfda-online.comepa.gov The intensity of the fluorescence is directly proportional to the concentration of the original carbamate.

The conditions for the post-column reaction, including reagent concentrations, reaction temperature, and reaction time (determined by the flow rate and the volume of the reaction coil), are optimized to ensure complete derivatization and maximum signal intensity. nih.gov For example, US EPA Method 531.1 specifies hydrolysis with NaOH followed by derivatization with OPA and 2-mercaptoethanol for the analysis of N-methylcarbamates in water. s4science.at The fluorescence is typically measured with an excitation wavelength around 330-340 nm and an emission wavelength around 445-465 nm. s4science.atwaters.com

An alternative to the OPA/thiol system is the use of luminol (B1675438) chemiluminescence. nih.gov In this method, the separated N-methylcarbamates enhance the chemiluminescence signal produced by the oxidation of luminol with potassium permanganate (B83412) in an alkaline medium. nih.gov This technique has also been successfully applied to the determination of carbamate pesticides. nih.gov

Derivatization ReagentReaction PrincipleDetection MethodTypical Analytes
o-Phthalaldehyde (OPA) / ThiolHydrolysis to methylamine, followed by reaction to form a fluorescent isoindole. jfda-online.comepa.govFluorescenceN-methylcarbamates
Luminol / Potassium PermanganateEnhancement of chemiluminescence from the oxidation of luminol. nih.govChemiluminescenceN-methylcarbamates

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can achieve higher flow rates and faster separations without a significant loss in efficiency. chromatographyonline.com This makes it a "greener" alternative to normal-phase LC by reducing the consumption of toxic organic solvents. selvita.com

Chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose and amylose tris(3,5-dimethylphenylcarbamate), are widely used and have proven to be highly effective for enantiomeric separations in SFC. chromatographyonline.commdpi.com These CSPs, including those related to this compound, provide the necessary stereoselectivity to resolve enantiomers. mdpi.com The chiral recognition mechanism involves various interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.

In SFC, the mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol (B129727), ethanol, or 2-propanol), to increase the mobile phase strength and improve peak shape. mdpi.com The choice of modifier and its concentration can significantly impact the retention and selectivity of the separation. mdpi.com Additives, such as acids, bases, or salts, can also be incorporated into the mobile phase to improve the chromatography of acidic or basic analytes. chromatographyonline.com

The versatility of SFC allows for the separation of a wide range of chiral compounds. selvita.com For instance, SFC has been successfully applied to the enantioseparation of various pharmaceuticals, including β-lactams and hydantoins, on amylose-based CSPs. mdpi.commdpi.com The Amylose-SA column, which contains amylose tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated excellent chiral recognition ability for a variety of compounds in SFC mode. mdpi.com

Chiral Stationary Phase (CSP)Typical ModifiersAdvantages of SFC
Amylose tris(3,5-dimethylphenylcarbamate)Methanol, Ethanol, 2-PropanolFaster separations, Reduced solvent consumption, "Green" technique
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol, Ethanol, 2-PropanolHigh efficiency, Complementary selectivity to HPLC

Methodologies for Detection and Quantification in Research Matrices (excluding biological samples for dosage/safety)

The detection and quantification of this compound and related compounds in various research matrices, such as environmental samples, often require sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.

For HPLC analysis, reversed-phase chromatography on a C18 or C8 column is frequently used for the separation of carbamates. epa.govpickeringlabs.com Detection can be achieved using a UV detector; however, for trace-level analysis, more sensitive methods are often necessary. epa.gov As discussed previously, post-column derivatization with fluorescence detection provides excellent sensitivity and selectivity for N-methylcarbamates. jfda-online.comepa.gov Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the confirmation and quantification of carbamate residues due to its high selectivity and sensitivity. hpst.cztaylorfrancis.com

Gas chromatography can also be used for the analysis of some carbamates, although their thermal lability can be a challenge. taylorfrancis.comscispec.co.th Derivatization is often required to improve their volatility and thermal stability for GC analysis. scispec.co.th GC coupled with a mass spectrometer (GC-MS) or a tandem mass spectrometer (GC-MS/MS) can provide the necessary sensitivity and confirmation for the analysis of carbamates in complex matrices. scispec.co.th

Sample preparation is a critical step in the analysis of research matrices to remove interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of carbamates from aqueous samples. nih.gov The choice of the SPE sorbent and elution solvents is crucial for achieving high recovery of the target analytes.

The following table summarizes common analytical techniques used for the detection and quantification of carbamates in research matrices.

Analytical TechniqueDetectorSample PreparationKey Features
HPLCUV, Fluorescence (with PCD)Solid-Phase Extraction (SPE)Good for thermally labile compounds, PCD enhances sensitivity. epa.govepa.gov
LC-MS/MSMass SpectrometerSolid-Phase Extraction (SPE)High sensitivity and selectivity, confirmatory analysis. hpst.cztaylorfrancis.com
GC-MS/MSMass SpectrometerDerivatization, SPESuitable for volatile derivatives, provides confirmation. scispec.co.th

Environmental Transformation and Degradation Pathways of Dimethylphenyl N Methylcarbamates

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For dimethylphenyl N-methylcarbamates, the primary abiotic degradation mechanisms are hydrolysis in aqueous environments and photolytic degradation upon exposure to sunlight.

Hydrolysis in Aqueous Media (pH dependence)

The hydrolysis of N-methylcarbamate esters is a critical degradation pathway in water and is significantly influenced by the pH of the surrounding medium. The rate of hydrolysis is generally slow in acidic and neutral conditions but increases substantially under alkaline (high pH) conditions. nih.gov This base-catalyzed hydrolysis proceeds through a mechanism known as the unimolecular elimination conjugate base (E1cB) pathway. nih.gov

In this reaction, a hydroxide (B78521) ion abstracts a proton from the nitrogen atom of the carbamate (B1207046) group, forming an intermediate anion. This intermediate then rapidly eliminates methyl isocyanate, leading to the formation of the corresponding phenol (B47542). For Methyl(2,3-dimethylphenyl)carbamate, this process would yield 2,3-dimethylphenol (B72121) and methyl isocyanate. The reaction leads to the formation of methylamine (B109427) and the corresponding phenol. nih.gov

Studies on related compounds, such as 4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), have provided kinetic data that illustrate this pH dependence. The investigation into BDMC hydrolysis in alkaline solutions confirmed the E1cB mechanism and allowed for the determination of kinetic constants under pseudo-first-order conditions. nih.gov Similarly, the alkaline hydrolysis of landrin (2,3,5-trimethylphenyl-N-methylcarbamate) was studied across a pH range of 11.8 to 13.6, also indicating an E1cB hydrolytic mechanism.

Table 1: Hydrolysis Data for a Related Dimethylphenyl N-Methylcarbamate Analogue

CompoundpH RangeHydrolytic MechanismKey Findings
4-bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC)AlkalineE1cBPositive activation entropy and absence of general base catalysis support the E1cB mechanism.

This table is based on data for an analogue compound due to the lack of specific data for this compound.

Photolytic Degradation Processes

The process can be influenced by various environmental factors. For instance, the photolytic degradation of some compounds is enhanced by the presence of natural organic matter in water, which can generate highly reactive species like singlet oxygen upon irradiation. nih.gov These reactive oxygen species can then attack and break down the chemical structure of the carbamate. The efficiency of photolysis can, however, be dependent on the specific chemical species present in the water.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. These organisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and nitrogen.

Enzymatic Hydrolysis by Microorganisms

One of the primary and most widespread mechanisms for the microbial degradation of N-methylcarbamates is enzymatic hydrolysis. Microorganisms produce enzymes called carbamate hydrolases or carbamoylases that catalyze the cleavage of the carbamate ester bond. This enzymatic action is analogous to chemical hydrolysis but occurs at much faster rates under physiological conditions.

An enzyme capable of hydrolyzing the carbamate linkage of the pesticide carbofuran (B1668357) (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate) has been isolated from a carbofuran-degrading Achromobacter sp. t3db.ca This hydrolase was found to be most active at a pH range of 9.0-10.5 and a temperature between 45 and 53 °C. t3db.ca The enzyme also showed activity towards other N-methylcarbamates like carbaryl (B1668338) and aldicarb, demonstrating a degree of substrate promiscuity. t3db.ca The product of carbofuran hydrolysis was identified as 2,3-dihydro-2,2-dimethyl-7-benzofuranol, the corresponding phenol. t3db.ca It is highly probable that a similar enzymatic process would lead to the hydrolysis of this compound to 2,3-dimethylphenol by soil and water microorganisms.

Table 2: Substrate Specificity of a Carbamate Hydrolase from Achromobacter sp.

SubstrateK_m (μM)
Carbofuran56
Carbaryl15
Aldicarb2800

K_m (Michaelis constant) is an indicator of the affinity of the enzyme for the substrate; a lower value indicates higher affinity. This data is from a study on related N-methylcarbamate pesticides. t3db.ca

Oxidative Transformation in Biological Systems

In addition to hydrolysis, oxidative transformations are a key feature of the biological degradation of dimethylphenyl N-methylcarbamates. In vivo studies on the metabolism of 3,4-dimethylphenyl N-methylcarbamate in rats have shown that oxidative pathways play a major role. researchgate.net These transformations are typically mediated by cytochrome P450 monooxygenases, a versatile class of enzymes found in a wide range of organisms, from bacteria to mammals.

The primary sites of oxidative attack on the this compound molecule are expected to be the methyl groups on the aromatic ring and the N-methyl group. Oxidation of a ring methyl group would lead to the formation of a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. For example, a major metabolite of 3,4-dimethylphenyl N-methylcarbamate was identified as 3-methyl-4-carboxyphenyl N-methylcarbamate. researchgate.net

Dealkylation and Conjugation Mechanisms

N-dealkylation is another important metabolic pathway for N-methylcarbamates. This process involves the removal of the methyl group attached to the nitrogen atom. epa.gov This transformation is also often catalyzed by cytochrome P450 enzymes and results in the formation of an N-demethylated carbamate and formaldehyde. The resulting carbamate is generally less stable and more susceptible to further degradation.

Following initial transformation reactions such as hydrolysis, oxidation, or dealkylation, the resulting metabolites can undergo conjugation reactions. Conjugation involves the attachment of endogenous molecules, such as sugars or sulfates, to the metabolite. This process increases the water solubility of the compound, facilitating its excretion from the organism. In studies with 3,4-dimethylphenyl N-methylcarbamate in rats, conjugated forms of the metabolites were detected in the urine. researchgate.net

Studies on Metabolites and Degradation Products

The environmental transformation of this compound, like other dimethylphenyl N-methylcarbamates, involves several metabolic and degradation pathways. While specific studies on the 2,3-isomer are limited, research on related isomers such as 3,4- and 3,5-xylyl methylcarbamate provides significant insights into the expected products of its breakdown in various environmental matrices. The primary transformation processes include oxidation, hydrolysis, and conjugation, leading to a range of metabolites and degradation products.

In biological systems, such as in insects or mammals, the metabolism of dimethylphenyl N-methylcarbamates is primarily driven by enzymatic reactions. Oxidation of the methyl groups on the phenyl ring is a key pathway. For instance, studies on 3,4-dimethylphenyl N-methylcarbamate have identified major degradation products such as 3-methyl-4-carboxyphenyl N-methylcarbamate. oup.com This indicates that one of the methyl groups is oxidized to a carboxylic acid. Further metabolism can lead to the formation of its N-hydroxymethyl analog and the corresponding phenol, 3,4-dimethylphenol, through hydrolysis of the carbamate ester linkage. oup.com Similarly, for 3,5-xylyl methylcarbamate, N-hydroxymethyl metabolites have been identified in insects.

Hydrolysis is a significant abiotic degradation pathway, particularly in alkaline aquatic environments. This process cleaves the carbamate ester bond, resulting in the formation of 2,3-dimethylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and further degrades to methylamine and carbon dioxide.

Microbial degradation in soil and water also plays a crucial role in the breakdown of these compounds. mdpi.com Various soil microorganisms can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. mdpi.com The degradation pathways often involve initial hydrolysis to the corresponding phenol, followed by ring cleavage.

The following table summarizes the key metabolites and degradation products identified in studies of closely related dimethylphenyl N-methylcarbamates, which are anticipated to be relevant for this compound.

Table 1: Potential Metabolites and Degradation Products of this compound

Precursor Compound Metabolite/Degradation Product Transformation Pathway
Methyl(3,4-dimethylphenyl)carbamate 3-methyl-4-carboxyphenyl N-methylcarbamate Oxidation
Methyl(3,4-dimethylphenyl)carbamate N-hydroxymethyl analog of 3-methyl-4-carboxyphenyl N-methylcarbamate Oxidation
Methyl(3,4-dimethylphenyl)carbamate 3,4-dimethylphenol Hydrolysis
Methyl(3,5-dimethylphenyl)carbamate N-hydroxymethyl metabolite Oxidation
This compound 2,3-dimethylphenol Hydrolysis
This compound Methylcarbamic acid Hydrolysis

Environmental Mobility and Persistence in Soil and Water Systems

The environmental mobility and persistence of this compound are governed by its physicochemical properties and its interactions with soil and water components. The persistence of carbamate insecticides in the environment is influenced by factors such as soil type, pH, organic matter content, temperature, and microbial activity.

Mobility in Soil:

The mobility of dimethylphenyl N-methylcarbamates in soil is largely determined by their adsorption to soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this potential. For 3,5-xylyl methylcarbamate, an estimated Koc value of 389 suggests moderate adsorption to soil. nih.gov This implies that while it has some potential for movement, a significant portion is likely to be retained in the soil matrix, particularly in soils with higher organic matter and clay content. The formation of complexes with humic substances in soil can further reduce its mobility. nih.gov

Persistence in Soil:

The persistence of dimethylphenyl N-methylcarbamates in soil, measured by their half-life (t½), can vary significantly depending on soil properties. For example, the half-life of 3,5-xylyl methylcarbamate has been reported to be as short as 12.8 days in a silt soil with a pH of 7.85, indicating relatively rapid degradation in alkaline conditions. nih.gov In contrast, in a peat soil with a lower pH of 5.90, the half-life was estimated to be 750 days, highlighting the role of pH in its persistence. nih.gov Hydrolysis is a key degradation pathway in alkaline soils, while microbial degradation is a major factor across different soil types. acs.org

Persistence in Water Systems:

In aquatic environments, the persistence of dimethylphenyl N-methylcarbamates is influenced by hydrolysis, photolysis, and microbial degradation. Hydrolysis is pH-dependent, with faster degradation occurring in alkaline waters. nih.gov Photolysis, or degradation by sunlight, is generally considered a minor dissipation pathway for compounds like 3,5-xylyl methylcarbamate. nih.gov

Microbial degradation is a significant process for the breakdown of carbamates in freshwater environments. t3db.ca However, the rate of microbial degradation can be inhibited in seawater, potentially leading to increased persistence. t3db.ca The relatively short persistence of some carbamates in freshwater suggests that practices that increase residence time, such as in wetlands, could help reduce their transport to downstream marine environments. t3db.ca

The following table summarizes the key parameters related to the environmental mobility and persistence of a representative dimethylphenyl N-methylcarbamate.

Table 2: Environmental Mobility and Persistence of a Dimethylphenyl N-Methylcarbamate Isomer

Parameter Value Environmental Compartment/Condition Reference
Soil Adsorption Coefficient (Koc)
3,5-Xylyl methylcarbamate 389 (estimated) Soil nih.gov
Soil Half-life (t½)
3,5-Xylyl methylcarbamate 12.8 days Silt soil (pH 7.85) nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,4-dimethylphenyl N-methylcarbamate
3,5-xylyl methylcarbamate
3-methyl-4-carboxyphenyl N-methylcarbamate
N-hydroxymethyl metabolite
3,4-dimethylphenol
2,3-dimethylphenol
Methylcarbamic acid
Methylamine

Advanced Materials and Derivative Research Utilizing the Methyl 2,3 Dimethylphenyl Carbamate Moiety

Synthesis and Characterization of Novel Carbamate (B1207046) Conjugates

The synthesis of methyl(2,3-dimethylphenyl)carbamate and its conjugates typically follows established methods for carbamate formation. A common route involves the reaction of 2,3-dimethylphenyl isocyanate with methanol (B129727) or the reaction of methyl chloroformate with 2,3-dimethylaniline (B142581). For the creation of more complex conjugates, particularly for immobilization or further functionalization, a multi-step synthesis is often employed.

One illustrative, though generalized, approach for creating carbamate conjugates for applications like chiral stationary phases (CSPs) can be seen in the synthesis of related phenylcarbamate derivatives. For instance, the synthesis of cellulose (B213188) 3,5-dimethylphenyl carbamate, a widely used chiral selector, involves reacting cellulose with an excess of 3,5-dimethylphenyl isocyanate in a suitable solvent like pyridine (B92270) at an elevated temperature. researchgate.net This process leads to the formation of carbamate linkages between the phenyl isocyanate and the hydroxyl groups of the cellulose backbone.

A more intricate synthesis strategy for creating specific research probes involves a one-pot, three-step synthesis. This can be adapted for the 2,3-dimethylphenyl analog. The process might start with the reaction of a diisocyanate with a molecule containing a reactive group for later immobilization, followed by reaction with 2,3-dimethylphenol (B72121), and finally capping of any remaining isocyanate groups. researchgate.net

The characterization of these novel carbamate conjugates is crucial to confirm their structure and purity. A suite of analytical techniques is employed:

Fourier Transform Infrared Spectroscopy (FT-IR) is used to confirm the formation of the carbamate linkage, typically showing characteristic peaks for N-H and C=O stretching vibrations. nih.gov

Thermogravimetric Analysis (TGA) helps to determine the thermal stability of the synthesized conjugate and, in the case of polymer-grafted materials, the amount of organic material coated onto an inorganic support like silica (B1680970). nih.gov

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated theoretical values to verify the stoichiometry of the synthesized conjugate. niscpr.res.in

The following table summarizes the key characterization techniques and their purpose in the analysis of this compound conjugates:

Analytical Technique Purpose Typical Observations
FT-IR SpectroscopyConfirmation of functional groupsCharacteristic N-H and C=O stretching bands
NMR SpectroscopyDetailed structural elucidationChemical shifts corresponding to aromatic, methyl, and carbamate protons/carbons
Thermogravimetric AnalysisAssessment of thermal stability and compositionDecomposition temperature, percentage of organic material
Elemental AnalysisVerification of elemental compositionAgreement between found and calculated %C, %H, %N

Incorporation into Polymeric Structures for Advanced Applications

The this compound moiety, and more broadly, dimethylphenyl carbamate groups, are of significant interest for incorporation into polymeric structures to create advanced materials. The substitution pattern on the phenyl ring plays a critical role in the final properties of the polymer. These polymeric materials find applications in diverse fields, most notably in separation science as chiral stationary phases for high-performance liquid chromatography (HPLC).

Cellulose and Amylose (B160209) Derivatives as Chiral Selectors

Derivatives of cellulose and amylose bearing substituted phenylcarbamate groups are among the most powerful and widely used chiral selectors for the separation of enantiomers. nih.govnih.govmdpi.comresearchgate.netresearchgate.net While extensive research has been conducted on various isomers, the 3,5-dimethylphenylcarbamate derivatives of both cellulose and amylose are particularly prominent and commercially successful. researchgate.net

The synthesis of these chiral selectors involves the reaction of the polysaccharide with the corresponding substituted phenyl isocyanate. researchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is prepared by treating cellulose with an excess of 3,5-dimethylphenyl isocyanate. researchgate.net The resulting carbamate-derivatized polysaccharide is then coated onto a silica gel support to create the chiral stationary phase (CSP). nih.gov More robust, immobilized CSPs can be prepared through photochemical or thermal radical processes, which covalently link the polysaccharide derivative to the silica support, allowing for a wider range of mobile phases to be used. nih.gov

The chiral recognition mechanism of these polysaccharide-based CSPs is complex and is believed to arise from a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects. The highly ordered helical structure of the polysaccharide backbone, decorated with the carbamate side chains, creates chiral grooves and cavities where enantiomers of an analyte can bind differentially. nih.gov The methyl groups on the phenyl ring are known to enhance the chiral recognition ability by influencing the electronic properties and the three-dimensional arrangement of the carbamate groups. nih.gov

The performance of these CSPs is remarkable, with the ability to separate a wide variety of racemic compounds. For example, a CSP based on cellulose 3,5-dimethylphenylcarbamate has shown excellent separation for a range of β-blocker drugs. nih.gov The table below presents selected separation data for some β-blockers on a synthesized cellulose 3,5-dimethylphenylcarbamate CSP. nih.gov

Analyte Selectivity (α) Resolution (Rs)
Pindolol5.55-
Metoprolol2.30-
Propranolol1.96-
Bisoprolol1.74-
Atenolol1.46-

Data sourced from a study on a synthesized hybrid cellulose 3,5-dimethylphenylcarbamate CSP. The resolution values were not explicitly provided in the summary. nih.gov

Studies on Polymer Chain Stiffness and Excluded-Volume Effects

The solution properties of polymer-based materials, such as those derived from cellulose carbamates, are significantly influenced by the stiffness of the polymer chain and excluded-volume effects. These properties are crucial for understanding the behavior of these polymers in applications like chromatography.

A detailed study on cellulose tris(3,5-dimethylphenyl)carbamate (CTDC) in 1-methyl-2-pyrrolidone provides valuable insights into these phenomena. acs.org The research utilized static light scattering, sedimentation equilibrium, and viscometry to characterize fractions of CTDC with a wide range of molecular weights. acs.org

The study found that for molecular weights below 7 x 10⁵, the behavior of CTDC can be accurately described by the Kratky-Porod (KP) wormlike chain model for an unperturbed chain. acs.org This model is suitable for semi-flexible polymers. From this analysis, the persistence length, a measure of chain stiffness, was estimated to be 7.8 nm, and the monomeric projection was found to be 0.52 nm. acs.org A larger persistence length indicates a more rigid and extended polymer chain. For comparison, the stiffness of polystyrene is attributed to the bulky phenyl groups restricting bond rotation, a similar effect can be expected from the dimethylphenylcarbamate side groups on the cellulose backbone. arxiv.org

Interestingly, excluded-volume effects, which are deviations from ideal polymer solution behavior caused by the finite volume occupied by the polymer segments, only became apparent at molecular weights exceeding 10⁶. acs.org This corresponds to a high number of Kuhn segments (a measure of the effective number of rigid segments in the chain), suggesting that the chain needs to be quite long for these effects to become significant in this stiff polymer. acs.org The observed excluded-volume effects were successfully explained by the Yamakawa−Stockmayer−Shimada (YSS) theory. acs.org

Design and Synthesis of Analogs for Specific Research Probes

The design and synthesis of analogs of this compound are driven by the need for specific research probes, particularly in the development of new and improved chiral stationary phases (CSPs). By systematically modifying the structure of the carbamate selector, researchers can fine-tune the enantioselectivity and expand the range of separable compounds.

One strategy involves the regioselective synthesis of mixed cellulose carbamates. For example, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) has been synthesized to create novel chiral selectors. researchgate.netresearchgate.net This approach allows for the introduction of different recognition sites within the same selector molecule, potentially leading to enhanced or complementary chiral recognition capabilities.

Another powerful technique for creating research probes is "click chemistry." researchgate.net A cellulose 3,5-dimethylphenyl carbamate derivative can be synthesized with a terminal alkyne group. This "clickable" selector can then be efficiently and covalently attached to an azide-functionalized silica support. researchgate.net This method provides a robust and versatile way to immobilize chiral selectors, creating highly stable CSPs for research and preparative applications.

The rationale behind creating these analogs is to modulate the non-covalent interactions that govern chiral recognition. For instance, introducing different substituents on the phenyl ring can alter the electronic properties (π-basicity or acidity) and steric bulk of the selector. The synthesis of a library of such analogs allows for a systematic investigation of the structure-enantioselectivity relationship, providing valuable data for the rational design of future generations of CSPs.

An example of how subtle changes can impact performance is seen in cooperative bimetallic radical catalysis, where ligands with a 3,5-dimethylphenyl group showed the highest enantioselectivity compared to unsubstituted phenyl or bulkier di-tert-butylphenyl groups. acs.org This highlights the importance of optimizing the steric and electronic properties of the aromatic moiety, a principle that is directly applicable to the design of carbamate-based research probes.

The table below outlines some strategies for the design and synthesis of this compound analogs for research purposes:

Design Strategy Synthetic Approach Purpose/Application
Mixed Carbamate DerivativesRegioselective synthesis on polysaccharide backboneTo introduce multiple recognition sites and enhance enantioselectivity
Immobilizable SelectorsIncorporation of "clickable" functional groups (e.g., alkynes)To create robust, covalently bonded CSPs for broader solvent compatibility
Systematic Substituent VariationSynthesis of a library of analogs with different phenyl substituentsTo study structure-enantioselectivity relationships and optimize chiral recognition

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of carbamates, including Methyl(2,3-dimethylphenyl)carbamate, traditionally involves methods that can be hazardous and inefficient. Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic pathways.

One promising avenue is the use of catalytic systems that can operate under milder conditions and with greater atom economy. For instance, the development of novel catalysts for the direct carbonylation of 2,3-dimethylaniline (B142581) with a methylating agent and a carbon dioxide source would represent a significant advancement over traditional methods that may use toxic reagents like phosgene (B1210022).

Another area of exploration is the use of flow chemistry for carbamate (B1207046) synthesis. Continuous flow reactors offer several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The optimization of flow processes for the synthesis of specific isomers like this compound could lead to more cost-effective and scalable production.

Furthermore, biocatalysis presents an intriguing possibility for the enantioselective synthesis of chiral carbamates. While this compound itself is not chiral, the development of enzymes that can selectively carbamoylate chiral amines or alcohols could open up new applications for related chiral carbamate structures.

Synthetic ApproachPotential AdvantagesResearch Focus
Novel Catalysis Milder reaction conditions, higher atom economy, reduced use of toxic reagents.Development of catalysts for direct carbonylation; use of CO2 as a C1 source.
Flow Chemistry Improved safety, scalability, higher yields and purity.Optimization of reactor design and reaction parameters for continuous production.
Biocatalysis High enantioselectivity, environmentally friendly conditions.Engineering of enzymes for the synthesis of chiral carbamates.

Deeper Understanding of Molecular Recognition Mechanisms in Chiral Separations

While the 3,5-dimethylphenylcarbamate derivative of polysaccharides is a well-established and highly effective chiral selector in high-performance liquid chromatography (HPLC), the potential of the 2,3-dimethylphenylcarbamate isomer in this field is less understood. semanticscholar.orgrsc.orgnih.govresearchgate.net Future research will likely focus on elucidating the molecular recognition mechanisms of polysaccharide-based chiral stationary phases (CSPs) bearing the this compound moiety.

The chiral recognition ability of these CSPs is attributed to the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The substitution pattern on the phenyl ring of the carbamate is crucial in defining the shape and accessibility of the "chiral grooves" on the polysaccharide backbone.

A key research question is how the shift of the methyl groups from the 3,5-positions to the 2,3-positions affects the chiral recognition capabilities. It is hypothesized that the 2,3-substitution pattern may lead to a different spatial arrangement of the carbamate groups, thereby altering the shape and electronic properties of the chiral cavities. This could result in different enantioselectivities for certain classes of chiral compounds compared to the traditional 3,5-isomer.

Interaction TypeRole in Chiral RecognitionPotential Impact of 2,3-Substitution
Hydrogen Bonding Interaction between the carbamate N-H and C=O groups and the analyte.May be sterically hindered by the ortho-methyl group.
π-π Stacking Interaction between the phenyl ring and aromatic analytes.The electronic properties and accessibility of the phenyl ring are altered.
Steric Interactions Fit of the analyte into the chiral grooves of the CSP.The shape and size of the chiral grooves are modified.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry is poised to play an increasingly important role in understanding and predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights that complement experimental findings.

In the realm of synthetic chemistry , computational studies can be used to model reaction pathways, calculate activation energies, and predict the selectivity of different catalytic systems. This can accelerate the development of more efficient synthetic routes by allowing for the in-silico screening of potential catalysts and reaction conditions.

For chiral separations , molecular docking and molecular dynamics simulations can be employed to model the interactions between enantiomers and a CSP functionalized with this compound. These simulations can help to visualize the binding modes of the different enantiomers and quantify the interaction energies, providing a rational basis for the observed enantioselectivity. This understanding can guide the design of new CSPs with improved separation capabilities for specific target molecules. researchgate.net

Furthermore, computational methods can be used to predict various physicochemical properties of this compound, such as its solubility, conformational preferences, and electronic structure. This information is valuable for a wide range of applications, from materials science to biochemistry.

Exploration of New Biochemical Targets and Pathways (mechanistic focus)

Many carbamate compounds are known to exhibit biological activity, most notably as acetylcholinesterase (AChE) inhibitors in insecticides and some pharmaceuticals. While the primary biochemical target of many insecticidal carbamates is AChE, future research may uncover novel biochemical targets and pathways for this compound and its analogs.

The specific substitution pattern on the phenyl ring can significantly influence the compound's interaction with biological macromolecules. The steric and electronic properties of the 2,3-dimethylphenyl group may lead to selective interactions with other enzymes or receptors. A mechanistic focus of future research would involve screening this compound against a panel of biological targets to identify any novel activities.

Should a new target be identified, subsequent research would focus on elucidating the mechanism of action at a molecular level. This would involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target, as well as various biochemical and cellular assays to understand the downstream effects of this interaction.

A comparative study of the biochemical activity of different dimethylphenyl carbamate isomers (e.g., 2,3-, 2,6-, and 3,5-) could also provide valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective bioactive compounds.

Innovative Applications of Carbamate-Based Materials in Chemical Sciences

The carbamate functional group is a key component in polyurethanes, one of the most versatile classes of polymers. Future research into this compound could lead to the development of novel carbamate-based materials with unique properties.

By incorporating the 2,3-dimethylphenyl moiety into a polymer backbone, it may be possible to create materials with tailored thermal, mechanical, and optical properties. For example, the steric bulk and rigidity of the dimethylphenyl group could influence the polymer's glass transition temperature, tensile strength, and refractive index.

Research in this area could focus on the synthesis of functional polymers where the this compound unit is a key building block. These polymers could find applications as:

High-performance coatings: Offering enhanced scratch resistance and thermal stability.

Advanced membranes: For gas separation or filtration applications, where the specific substitution pattern could influence permeability and selectivity.

Smart materials: Polymers that respond to external stimuli such as light, temperature, or pH, due to the electronic nature of the carbamate and aromatic groups.

Materials for organic electronics: Where the carbamate linkage and aromatic side chains could be tuned to achieve desired electronic properties.

The exploration of these innovative applications will require a multidisciplinary approach, combining polymer synthesis, materials characterization, and computational modeling to design and develop new materials with tailored functionalities.

Q & A

Advanced Research Question

Acute Toxicity : Perform Daphnia magna or zebrafish embryo assays (OECD 202/236).

Chronic Effects : Use algal growth inhibition tests (OECD 201) to evaluate EC₅₀ values.

Metabolite Screening : Identify degradation products (e.g., via LC-QTOF-MS) to assess secondary toxicity.

Safety Note : Follow GHS guidelines (–4) for handling; use respiratory protection (EN 143 filters) and barrier creams to prevent dermal exposure .

How can enantiomeric resolution of this compound derivatives be optimized?

Advanced Research Question

Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenyl carbamate)-coated silica (as in ) for HPLC separation.

Mobile Phase : Optimize hexane/isopropanol ratios to improve peak resolution.

Detection : Couple with polarimetric or CD detectors for enantiopurity validation.

Advanced Research Question

Reagent Compatibility : Replace toxic reagents (e.g., methyl isocyanate) with safer alternatives (e.g., urea derivatives).

Purification : Implement continuous-flow crystallization to enhance yield and purity.

Stability Testing : Monitor degradation under accelerated storage conditions (-20°C, desiccated) using stability-indicating HPLC methods.

Regulatory Note : Ensure compliance with Schedule I regulations (if structural analogs exist, as in ) for forensic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.